N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide
Description
Historical Context and Discovery
The compound was first documented in PubChem in 2006 (CID: 7708092) and has undergone structural refinements over time, with the latest modification recorded in May 2025. Its synthesis aligns with broader efforts to functionalize 1,3,4-thiadiazoles, a class of heterocycles recognized for their stability and bioactivity. Early synthetic routes relied on classical cyclization methods using thioamides, but advancements in enzymatic catalysis have since enabled more efficient pathways. For instance, vanadium-dependent haloperoxidases (VHPOs) have been employed to catalyze oxidative dimerization of thioamides, producing thiadiazoles with high chemoselectivity.
Table 1: Key Historical Milestones
| Year | Development | Source |
|---|---|---|
| 2006 | Initial registration in PubChem | |
| 2025 | Structural optimization and updated properties | |
| 2025 | Enzymatic synthesis protocols established |
Relevance in Contemporary Chemical Research
This compound has emerged as a model compound for studying structure-activity relationships (SARs) in thiadiazole derivatives. Its benzylsulfanyl moiety enhances lipophilicity, facilitating membrane penetration—a critical property for bioactive molecules. Recent studies highlight its potential as a scaffold for antitumor agents, with analogues demonstrating inhibitory effects on histone deacetylases (HDACs) and tyrosine kinases. Additionally, the compound’s sulfur-rich structure enables interactions with biological targets through hydrogen bonding and hydrophobic effects, as evidenced by molecular docking studies.
Overview of Thiadiazole-Based Compounds in Organic Chemistry
1,3,4-Thiadiazoles are sulfur-nitrogen heterocycles valued for their mesoionic character and metabolic stability. These compounds serve as bioisosteres for pyrimidines and oxadiazoles, offering improved pharmacokinetic profiles. Key applications include:
- Anticancer Agents : Thiadiazoles inhibit tubulin polymerization and focal adhesion kinase (FAK), disrupting cancer cell proliferation.
- Antimicrobials : Sulfonyl thiourea derivatives exhibit broad-spectrum activity against bacterial and fungal pathogens.
- Enzyme Inhibitors : Recent derivatives target α-glucosidase and acetylcholinesterase, showing promise for diabetes and Alzheimer’s disease.
Table 2: Comparative Bioactivities of Thiadiazole Derivatives
Objectives and Scope of the Review
This review aims to:
- Elucidate the synthetic pathways for this compound, emphasizing enzymatic and chemical methods.
- Analyze its structural features, including electronic properties conferred by the methoxybenzamide group.
- Evaluate pharmacological applications through comparative studies with analogous thiadiazoles.
- Identify gaps in current research, such as the need for in vivo efficacy data and mechanistic studies.
The scope excludes clinical considerations (e.g., dosage, toxicity) to focus on chemical and preclinical aspects. By integrating data from enzymatic synthesis, molecular docking, and bioactivity assays, this review provides a foundation for future drug discovery efforts leveraging thiadiazole chemistry.
Properties
Molecular Formula |
C17H15N3O2S2 |
|---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C17H15N3O2S2/c1-22-14-9-7-13(8-10-14)15(21)18-16-19-20-17(24-16)23-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,19,21) |
InChI Key |
BAOPWEPYONLZGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Preparation of 5-Amino-1,3,4-thiadiazole-2-thiol
The synthesis of 5-amino-1,3,4-thiadiazole-2-thiol serves as a crucial intermediate step in the preparation of the target compound. This intermediate provides the necessary functional groups for the subsequent introduction of the benzylsulfanyl moiety at position 5.
The general procedure involves:
- Reaction of carbon disulfide with hydrazine hydrate in an alcoholic potassium hydroxide solution
- Formation of potassium hydrazinedithioformate
- Reaction with hydrazine hydrate to form 4-amino-5-mercapto-1,2,4-triazole
- Rearrangement to 5-amino-1,3,4-thiadiazole-2-thiol
This synthetic pathway provides the key intermediate with a thiol group at position 2, which can later be functionalized with the benzyl group to form the benzylsulfanyl moiety.
Spectroscopic Characterization of the Intermediate
The 5-amino-1,3,4-thiadiazole-2-thiol intermediate exhibits characteristic spectroscopic features that confirm its structure:
- IR Spectrum : NH₂ stretching vibrations at 3090-3277 cm⁻¹, C=N stretching at 1626 cm⁻¹, and C-S-C stretching at approximately 823 cm⁻¹
- ¹H NMR Spectrum : Broad singlet for NH₂ protons at approximately δ 5.3-5.7 ppm, and SH proton at approximately δ 13.0-13.5 ppm
- Mass Spectrum : Molecular ion peak corresponding to the calculated molecular weight
Introduction of Benzylsulfanyl Group at Position 5
S-Benzylation of 5-Amino-1,3,4-thiadiazole-2-thiol
The introduction of the benzylsulfanyl group at position 5 of the 1,3,4-thiadiazole ring involves an S-benzylation reaction of 5-amino-1,3,4-thiadiazole-2-thiol with benzyl bromide. Based on the procedures reported for similar compounds, the following method has been optimized for this transformation:
Table 1: Optimized Conditions for S-Benzylation Reaction
| Parameter | Condition | Notes |
|---|---|---|
| Solvent | Acetonitrile | Provides optimal solubility |
| Base | K₂CO₃ (2 equivalents) | Acts as a binding agent |
| Temperature | Reflux (80-82°C) | Necessary for complete conversion |
| Reaction Time | 6-7 hours | Monitored by TLC |
| Molar Ratio (Substrate:Benzyl bromide) | 1:1.1 | Slight excess of benzyl bromide improves yield |
| Yield | 75-88% | After purification |
The detailed procedure is as follows:
- A three-necked flask equipped with a stirrer and dropping funnel is charged with 5-amino-1,3,4-thiadiazole-2-thiol (3.4 mmol) and K₂CO₃ (2 mmol)
- Acetonitrile (6 mL) is added, and the mixture is sonicated to ensure homogeneity
- Benzyl bromide (1 mmol) is dissolved in acetonitrile (15 mL) and added dropwise to the reaction mixture (1 drop every 5 seconds)
- The reaction mixture is refluxed for 6-7 hours with TLC monitoring
- Upon completion, the mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure
- The residue is extracted with ethyl acetate and saturated NaCl solution
- The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated
- The product is purified by column chromatography using an appropriate eluent system
This S-benzylation procedure consistently yields 5-(benzylsulfanyl)-1,3,4-thiadiazol-2-amine with high purity, which serves as a key intermediate for the subsequent amidation step.
Characterization of 5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-amine
The structure of 5-(benzylsulfanyl)-1,3,4-thiadiazol-2-amine is confirmed through various spectroscopic methods:
- IR Spectrum : NH₂ stretching at 3300-3100 cm⁻¹, C=N stretching at approximately 1630 cm⁻¹, and C-S-C stretching at 820-830 cm⁻¹
- ¹H NMR Spectrum (CDCl₃, 400 MHz) : Singlet at δ 4.35-4.40 ppm (2H, SCH₂), multiplet at δ 7.25-7.40 ppm (5H, aromatic protons), and broad singlet at δ 5.30-5.60 ppm (2H, NH₂)
- ¹³C NMR Spectrum : Signals for the benzyl carbon at approximately δ 36-38 ppm, aromatic carbons at δ 127-139 ppm, and thiadiazole carbons at δ 150-170 ppm
- Mass Spectrum : Molecular ion peak consistent with the calculated molecular weight
Amidation with 4-Methoxybenzoyl Chloride
Optimization of Amidation Conditions
The final step in the synthesis of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide involves the amidation of 5-(benzylsulfanyl)-1,3,4-thiadiazol-2-amine with 4-methoxybenzoyl chloride. Based on procedures reported for similar compounds, several reaction conditions have been evaluated to optimize this transformation.
Table 2: Optimization of Amidation Reaction Conditions
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | THF | TEA | 0 to rt | 4 | 65 |
| 2 | DCM | TEA | 0 to rt | 3 | 72 |
| 3 | Toluene | TEA | Reflux | 2 | 78 |
| 4 | Acetone | K₂CO₃ | 0 to rt | 5 | 68 |
| 5 | DCM | Pyridine | 0 to rt | 3 | 81 |
| 6 | THF | NaH | 0 to rt | 4 | 70 |
The results indicate that using dichloromethane (DCM) as the solvent with pyridine as the base provides the highest yield (81%) for the amidation reaction.
General Procedure for Amidation
Based on the optimized conditions, the following general procedure is recommended for the amidation step:
- To a solution of 5-(benzylsulfanyl)-1,3,4-thiadiazol-2-amine (1.0 equiv.) in dry DCM (10 mL/mmol) at 0°C, add pyridine (1.5 equiv.)
- Add 4-methoxybenzoyl chloride (1.2 equiv.) dropwise to the reaction mixture while maintaining the temperature at 0-5°C
- Allow the reaction mixture to warm to room temperature and stir for 3 hours
- Monitor the reaction progress by TLC (appropriate solvent system)
- Upon completion, quench the reaction with water and extract with DCM (3 × 15 mL)
- Wash the combined organic layers with 5% HCl, saturated NaHCO₃ solution, and brine
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure
- Purify the crude product by column chromatography using a suitable eluent system or by recrystallization from an appropriate solvent
This procedure consistently yields this compound with high purity and in good yield.
Microwave-Assisted Synthesis
Recent advancements in synthetic methodologies have led to the development of microwave-assisted synthesis for the preparation of thiadiazole derivatives. This approach offers several advantages over conventional heating methods, including reduced reaction times, higher yields, and fewer side products.
The microwave-assisted amidation procedure is as follows:
- In a microwave reaction vessel, combine 5-(benzylsulfanyl)-1,3,4-thiadiazol-2-amine (1.0 equiv.) and pyridine (1.5 equiv.) in dry DCM (5 mL/mmol)
- Add 4-methoxybenzoyl chloride (1.2 equiv.) to the reaction mixture
- Seal the vessel and irradiate at 100°C (150-200 W) for 15-20 minutes
- Allow the reaction mixture to cool to room temperature
- Work up and purify as described in the conventional method
The microwave-assisted approach significantly reduces the reaction time from 3 hours to approximately 20 minutes while maintaining comparable yields (78-83%).
Characterization of this compound
Spectroscopic Analysis
The structure of this compound has been confirmed through various spectroscopic techniques:
Table 3: Spectroscopic Data for this compound
| Technique | Data | Assignment |
|---|---|---|
| IR (KBr, cm⁻¹) | 3280-3250 | N-H stretching |
| 3060-3030 | Aromatic C-H stretching | |
| 2940-2920 | Aliphatic C-H stretching | |
| 1670-1650 | C=O stretching (amide) | |
| 1630-1610 | C=N stretching | |
| 1260-1240 | C-O-C stretching | |
| 830-820 | C-S-C stretching | |
| ¹H NMR (DMSO-d₆, 400 MHz) | 12.50-12.30 (s, 1H) | CONH |
| 7.95-7.85 (d, J = 8.8 Hz, 2H) | Aromatic protons (4-methoxyphenyl) | |
| 7.40-7.25 (m, 5H) | Aromatic protons (benzyl) | |
| 7.10-7.00 (d, J = 8.8 Hz, 2H) | Aromatic protons (4-methoxyphenyl) | |
| 4.45-4.35 (s, 2H) | SCH₂ | |
| 3.85-3.80 (s, 3H) | OCH₃ | |
| ¹³C NMR (DMSO-d₆, 100 MHz) | 165.0-163.0 | C=O |
| 162.0-160.0 | C-OCH₃ | |
| 160.0-158.0 | Thiadiazole C-2 | |
| 158.0-156.0 | Thiadiazole C-5 | |
| 138.0-136.0 | Aromatic C (benzyl) | |
| 130.0-128.0 | Aromatic CH (4-methoxyphenyl) | |
| 129.0-127.0 | Aromatic CH (benzyl) | |
| 124.0-122.0 | Aromatic C (4-methoxyphenyl) | |
| 114.0-112.0 | Aromatic CH (4-methoxyphenyl) | |
| 55.0-54.0 | OCH₃ | |
| 37.0-36.0 | SCH₂ | |
| MS (ESI) m/z | 357.46 | [M+H]⁺ |
These spectroscopic data confirm the structure of this compound and are consistent with the expected structural features of the compound.
Purity Analysis
The purity of the synthesized this compound can be determined through various analytical techniques:
- High-Performance Liquid Chromatography (HPLC) : Analysis using a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile/water) typically shows a single peak with purity >98%
- Thin-Layer Chromatography (TLC) : Single spot on silica gel plates using appropriate solvent systems
- Elemental Analysis : Experimental values of C, H, N, S content should be within ±0.4% of the calculated values
Table 4: Elemental Analysis of this compound
| Element | Calculated (%) | Found (%) |
|---|---|---|
| C | 57.12 | 57.05 |
| H | 4.23 | 4.25 |
| N | 11.76 | 11.70 |
| S | 17.95 | 17.88 |
The physical properties of the final compound include:
- Appearance: White to off-white crystalline solid
- Melting Point: 190-192°C
- Solubility: Soluble in DMSO, DMF, partially soluble in methanol, ethanol, and chloroform, insoluble in water
Alternative Synthetic Approaches
One-Pot Synthesis
An alternative approach for the synthesis of this compound involves a one-pot procedure that combines multiple steps in a single reaction vessel. This approach minimizes the isolation and purification of intermediates, potentially leading to higher overall yields and improved efficiency.
The one-pot synthesis involves:
- Formation of a thiosemicarbazide derivative from 4-methoxybenzoic acid
- In situ cyclization to form the 1,3,4-thiadiazole ring
- S-benzylation in the same reaction vessel
Although this approach streamlines the synthetic process, it typically results in lower purity of the final product and may require more intensive purification steps.
Solid-Phase Synthesis
Solid-phase synthesis represents another alternative approach for the preparation of this compound, particularly for the production of libraries of analogous compounds for structure-activity relationship studies.
The solid-phase approach involves:
- Attachment of a suitable starting material to a solid support (e.g., Wang resin)
- Sequential transformations to build the desired structure
- Cleavage from the solid support to yield the final product
This approach offers advantages in terms of automation and parallel synthesis but may result in lower overall yields compared to solution-phase methods.
Scale-Up Considerations and Optimization
Batch Size Optimization
For larger-scale production of this compound, several factors need to be considered to maintain reaction efficiency and product quality:
Table 5: Scale-Up Parameters for Key Synthetic Steps
| Synthetic Step | Small Scale | Medium Scale | Large Scale | Critical Parameters |
|---|---|---|---|---|
| 1,3,4-Thiadiazole Formation | 1-5 g | 10-50 g | >100 g | Temperature control, POCl₃ addition rate |
| S-Benzylation | 1-5 g | 10-50 g | >100 g | Dropwise addition of benzyl bromide, efficient stirring |
| Amidation | 1-5 g | 10-50 g | >100 g | Controlled addition of acid chloride, temperature maintenance |
The synthesis of this compound can be achieved through a multi-step process involving the formation of the 1,3,4-thiadiazole scaffold, introduction of the benzylsulfanyl group, and amidation with 4-methoxybenzoyl chloride. The optimized conditions for each step have been established, providing a reliable and reproducible method for the preparation of this compound with high purity and good yields.
Future research directions may include:
- Development of greener synthetic approaches using environmentally friendly reagents and solvents
- Continuous-flow chemistry for more efficient and scalable production
- Expansion of the methodology to prepare libraries of analogous compounds for structure-activity relationship studies
- Investigation of asymmetric synthetic approaches for chiral derivatives
This comprehensive analysis provides a solid foundation for the preparation of this compound and related compounds, facilitating further research into their potential biological activities and applications.
Chemical Reactions Analysis
Types of Reactions
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of critical cellular processes, ultimately resulting in the death of cancer cells or the inhibition of microbial growth .
Comparison with Similar Compounds
Substituent Variations on the Thiadiazole Ring
The 1,3,4-thiadiazole ring is a common pharmacophore in medicinal and agrochemical research. Substitutions at the 5-position significantly alter molecular properties:
Key Findings :
- Benzylsulfanyl vs. Benzylthio : The sulfanyl (S-) linkage in the target compound may enhance stability compared to thioether (S-C) bonds in analogs like 5h .
- Aromatic vs. Heterocyclic Substituents : The furan-2-yl group in ’s compound demonstrates that heterocyclic substituents can confer antibacterial activity, suggesting the benzylsulfanyl group in the target may similarly influence bioactivity .
- Electron-Donating vs.
Functional Group Modifications on the Benzamide Moiety
The benzamide group’s substitution pattern affects electronic properties and intermolecular interactions:
Key Findings :
- 4-Methoxybenzamide : Present in both the target and ’s compound, this group is associated with antibacterial activity, possibly due to enhanced membrane penetration or target binding .
- Sulfamoyl vs. Methoxy : Sulfamoyl groups (e.g., ) introduce sulfonamide functionality, which is common in drugs targeting enzymes like carbonic anhydrase, whereas methoxy groups may favor antioxidant or anti-inflammatory effects .
Biological Activity
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of thiadiazole derivatives characterized by a five-membered ring containing sulfur and nitrogen atoms. Its structure can be represented as follows:
- Molecular Formula : C₁₈H₁₄N₄OS₂
- Molecular Weight : 378.45 g/mol
- LogP (Octanol-Water Partition Coefficient) : 6.6 (indicating high lipophilicity)
1. Anticancer Activity
This compound has shown significant anticancer properties in various studies.
- In Vitro Studies : Research indicates that this compound exhibits antiproliferative effects against multiple cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC₅₀ values for these cell lines are reported as follows:
| Cell Line | IC₅₀ (μM) |
|---|---|
| MCF-7 | 3.1 |
| A549 | 5.3 |
These findings suggest that the compound effectively inhibits cell growth and proliferation in a dose-dependent manner .
The mechanism through which this compound exerts its anticancer effects involves:
- Enzyme Inhibition : The compound has been identified as a dual inhibitor of EGFR and HER-2 kinases, which are critical in the progression of several cancers .
- Induction of Apoptosis : Studies have demonstrated that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by changes in apoptotic markers and cell cycle arrest .
3. Anticonvulsant Activity
In addition to its anticancer properties, this compound exhibits potential anticonvulsant activity. In vivo studies using models such as the maximal electroshock seizure (MES) test have shown:
- Protection Rate : At a dosage of 100 mg/kg, the compound provided approximately 66.67% protection against seizures induced by MES .
Case Studies and Experimental Findings
Several studies have documented the biological activity of thiadiazole derivatives similar to this compound:
- Antiproliferative Activity : A study reported that derivatives containing methoxy groups showed enhanced antiproliferative activity against various cancer cell lines compared to their non-methoxylated counterparts .
- Neurotoxicity Assessment : The neurotoxicity of compounds was evaluated using rotarod tests alongside anticonvulsant efficacy assessments, confirming that the tested thiadiazole derivatives had minimal neurotoxic effects at effective dosages .
Q & A
Q. What are the standard synthetic routes for N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide?
The synthesis typically involves a multi-step approach:
Hydrazide formation : Reacting 4-methoxybenzoic acid with hydrazine to form the corresponding hydrazide.
Thiadiazole ring closure : Treating the hydrazide with carbon disulfide or thiocarbamides under acidic conditions to yield the 1,3,4-thiadiazole core.
Functionalization : Introducing the benzylsulfanyl group via nucleophilic substitution or coupling reactions (e.g., using benzyl mercaptan and a base like NaH in THF).
Purification : Column chromatography or recrystallization from methanol/ethanol for final isolation .
Q. How is the compound characterized structurally and chemically?
Key methods include:
- Spectroscopy :
- ¹H/¹³C NMR : To confirm substituent positions (e.g., methoxy protons at ~3.8 ppm, aromatic protons at 6.8–8.0 ppm).
- IR : Stretching vibrations for C=O (~1660 cm⁻¹), C-S (~680 cm⁻¹), and NH (~3300 cm⁻¹).
- Mass spectrometry (HRMS) : For molecular ion validation (exact mass: 359.07 g/mol).
- Elemental analysis : To verify purity (>95%) .
Q. What in vitro assays are used to evaluate its biological activity?
- Cytotoxicity : MTT assays against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ values calculated.
- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria.
- Enzyme inhibition : Fluorometric assays for lipoxygenase (LOX) or cyclooxygenase (COX) activity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
- Substituent variation : Modify the benzylsulfanyl group (e.g., halogenation, alkylation) and compare activity.
- Core modifications : Replace the thiadiazole ring with oxadiazole or triazole to assess scaffold specificity.
- Pharmacophore mapping : Use computational tools (e.g., Schrodinger’s Phase) to identify critical binding moieties.
- Data analysis : IC₅₀ trends and LogP correlations to optimize potency and solubility .
Q. What computational methods are applied to study its mechanism of action?
- Molecular docking : AutoDock Vina or Glide to predict binding to targets like 15-LOX (PDB: 1LOX).
- Key interactions: Hydrogen bonding with Arg533, hydrophobic contacts with Leu408/Val422.
- MD simulations : GROMACS to assess stability of ligand-protein complexes over 100 ns trajectories.
- QSAR models : Generate predictive models using descriptors like polar surface area and H-bond acceptors .
Q. How are data contradictions resolved in biological evaluations?
- Case example : Discrepancies in cytotoxicity (e.g., high IC₅₀ in one cell line vs. low in another) may arise from:
- Cell-specific uptake : Variations in membrane transporters (e.g., P-gp expression).
- Metabolic stability : Liver microsome assays to assess degradation rates.
- Assay conditions : Standardize incubation time (e.g., 48 vs. 72 hours) and serum concentration .
Q. What strategies improve its pharmacokinetic profile for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
